molecular formula C8H13NO6S B12661542 o-((2-Hydroxyethyl)amino)phenol sulphate CAS No. 43100-74-9

o-((2-Hydroxyethyl)amino)phenol sulphate

Cat. No.: B12661542
CAS No.: 43100-74-9
M. Wt: 251.26 g/mol
InChI Key: LBORBJWFQPAQGB-UHFFFAOYSA-N
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Description

O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE: is an organic compound with the molecular formula C8H13NO6S and a molecular weight of 251.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyethylamino group attached to a phenol ring, which is further sulfated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE typically involves the reaction of 2-aminophenol with ethylene oxide to form 2-(2-hydroxyethylamino)phenol . This intermediate is then treated with sulfuric acid to yield the final product . The reaction conditions generally include:

  • Reaction of 2-aminophenol with ethylene oxide

      Temperature: 50-70°C

      Solvent: Water or ethanol

      Catalyst: None required

  • Sulfation of 2-(2-hydroxyethylamino)phenol

      Temperature: 0-5°C

      Reagent: Concentrated sulfuric acid

      Solvent: None required

Industrial Production Methods

Industrial production of O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium, room temperature

  • Reduction

      Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst

      Conditions: Room temperature, atmospheric pressure

  • Substitution

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic medium, elevated temperature

Major Products Formed

    Oxidation: Quinones

    Reduction: Aminophenol derivatives

    Substitution: Alkylated or acylated phenol derivatives

Scientific Research Applications

O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

    Cell Signaling: It can modulate cell signaling pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethylamino)phenol
  • 2-Aminophenol
  • 4-(2-Hydroxyethylamino)phenol

Comparison

O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE is unique due to its sulfated structure, which enhances its solubility and reactivity compared to non-sulfated analogs. This makes it more suitable for applications in aqueous environments and increases its effectiveness in certain biochemical assays .

Properties

CAS No.

43100-74-9

Molecular Formula

C8H13NO6S

Molecular Weight

251.26 g/mol

IUPAC Name

2-(2-hydroxyethylamino)phenol;sulfuric acid

InChI

InChI=1S/C8H11NO2.H2O4S/c10-6-5-9-7-3-1-2-4-8(7)11;1-5(2,3)4/h1-4,9-11H,5-6H2;(H2,1,2,3,4)

InChI Key

LBORBJWFQPAQGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCO)O.OS(=O)(=O)O

Related CAS

83732-79-0

Origin of Product

United States

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